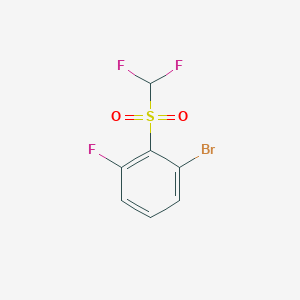

2-Bromo-6-fluorophenyl difluoromethyl sulphone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-6-fluorophenyl difluoromethyl sulphone is an organosulfur compound with the molecular formula C7H4BrF3O2S. This compound is characterized by the presence of bromine, fluorine, and sulfone functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluorophenyl difluoromethyl sulphone typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-6-fluoroaniline as the primary starting material.

Sulfonylation: The aniline derivative undergoes sulfonylation using difluoromethyl sulfone in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfone group can undergo oxidation to form sulfoxides or reduction to form sulfides under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines can be used in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation and Reduction Products: Sulfoxides and sulfides are typical products of oxidation and reduction reactions, respectively.

Scientific Research Applications

2-Bromo-6-fluorophenyl difluoromethyl sulphone has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorophenyl difluoromethyl sulphone involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

2-Bromo-6-fluorophenyl methyl sulfone: This compound lacks the difluoromethyl group, which may result in different reactivity and biological activity.

2-Chloro-6-fluorophenyl difluoromethyl sulfone: The substitution of bromine with chlorine can alter the compound’s chemical properties and reactivity.

2-Bromo-4-fluorophenyl difluoromethyl sulfone: The position of the fluorine atom can influence the compound’s steric and electronic properties, affecting its reactivity and interactions.

Uniqueness: 2-Bromo-6-fluorophenyl difluoromethyl sulphone is unique due to the combination of bromine, fluorine, and sulfone groups, which confer distinct chemical and biological properties

Biological Activity

2-Bromo-6-fluorophenyl difluoromethyl sulphone is a sulfone compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula: C7H4BrF3O2S. The presence of bromine and fluorine atoms contributes to its unique chemical properties, which may enhance its biological activity.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The difluoromethyl group may influence lipophilicity and membrane permeability, enhancing the compound's ability to penetrate biological membranes and interact with intracellular targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antifungal Activity : Studies have shown that related sulfone compounds demonstrate potent antifungal properties against various strains of Candida and Aspergillus. For instance, a series of sulfones were tested against fluconazole-resistant strains, revealing significant antifungal activity (MIC values ranging from 0.19 to 1.00 µM) .

- Antimicrobial Properties : Compounds with similar structures have exhibited broad-spectrum antimicrobial activity. The incorporation of halogen substituents often enhances these effects by increasing the compounds' interaction with microbial cell membranes .

- Anti-inflammatory Effects : Some studies have reported that sulfones can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or structurally similar compounds:

- Antifungal Studies : A study exploring a series of sulfones found that specific derivatives exhibited strong antifungal activity against resistant strains of Candida, with some compounds showing MIC values significantly lower than fluconazole .

- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. These studies suggest that the fluorinated groups play a critical role in enhancing binding affinity to target proteins .

- Comparative Analysis : A comparative analysis highlighted that modifications in the sulfone structure can lead to variations in biological activity. For example, the introduction of electron-withdrawing groups was found to enhance antifungal potency while altering solubility profiles .

Table 1: Antifungal Activity of Sulfone Compounds

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 0.19 | |

| Compound A | Aspergillus niger | 0.66 | |

| Compound B | Candida tropicalis | 1.00 |

Table 2: Mechanistic Insights from Molecular Docking Studies

Properties

Molecular Formula |

C7H4BrF3O2S |

|---|---|

Molecular Weight |

289.07 g/mol |

IUPAC Name |

1-bromo-2-(difluoromethylsulfonyl)-3-fluorobenzene |

InChI |

InChI=1S/C7H4BrF3O2S/c8-4-2-1-3-5(9)6(4)14(12,13)7(10)11/h1-3,7H |

InChI Key |

GSMATOIRHFPOSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)C(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.